molecular formula H14N4O2Pt B3425018 Platinum(2+), tetraamminedihydroxy- CAS No. 38201-97-7

Platinum(2+), tetraamminedihydroxy-

Cat. No.: B3425018
CAS No.: 38201-97-7
M. Wt: 297.22 g/mol
InChI Key: VSKCDODNDPOZKS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Platinum(II) Ammine Complexes

Platinum(II) ammine complexes are coordination compounds containing one or more ammonia (B1221849) (NH₃) molecules as ligands bonded to a central platinum(II) ion. The bond forms between the platinum ion, acting as a Lewis acid, and the lone pair of electrons on the nitrogen atom of the ammonia molecule, a Lewis base. youtube.com The resulting platinum-nitrogen bond is a stable coordinate covalent bond.

These complexes can vary in charge and composition. For example, the number of ammine ligands can range from one to four, with the remaining coordination sites occupied by other ligands, such as halides, water, or hydroxo groups. The tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, is a classic example, featuring a central Pt(II) ion coordinated to four ammonia ligands in a square planar arrangement. quora.comdoubtnut.com This arrangement is a consequence of the dsp² hybridization of the platinum(II) ion. quora.com The study of these ammine complexes has been crucial in understanding fundamental concepts of isomerism, reaction mechanisms, and bonding in coordination chemistry. researchgate.netnih.gov

Significance of Hydroxo Ligands in Platinum Coordination Compounds

Hydroxo (OH⁻) ligands play a critical role in the chemistry of platinum complexes, influencing their solubility, reactivity, and structure. They are often formed through the hydrolysis of other ligands, particularly aqua (H₂O) or halide ligands, in aqueous solutions. iastate.eduacs.org For instance, the hydrolysis of chloro-ammine platinum(II) complexes can lead to the stepwise replacement of chloride ions with hydroxo groups, a process that is fundamental to the mechanism of action of platinum-based anticancer drugs. iastate.edu

The presence of hydroxo ligands can lead to the formation of polynuclear complexes, where two or more platinum centers are bridged by the hydroxo groups. acs.org These µ-hydroxo-bridged species are a significant class of compounds in their own right. Furthermore, mononuclear complexes containing terminal hydroxo ligands, such as Platinum(2+), tetraamminedihydroxy- (Pt(NH₃)₄₂), are important as intermediates in these reactions and as precursors for other materials. acs.org For example, the decomposition of tetraammineplatinum(II) hydroxide (B78521) is a known method for preparing supported platinum catalysts. acs.org

Historical Context of Tetraammineplatinum(II) Derivatives Research

The scientific journey into understanding tetraammineplatinum(II) derivatives is intrinsically linked to the birth of coordination chemistry. In the late 19th century, Alfred Werner's groundbreaking work laid the foundation for our modern understanding of how metal ions bind to ligands. youtube.comwikipedia.org Through meticulous experimentation with cobalt and platinum ammine halides, Werner proposed the concepts of primary (ionic) and secondary (coordinate) valencies and correctly predicted the octahedral and square planar geometries of these complexes, a feat for which he was awarded the Nobel Prize in Chemistry in 1913. ncert.nic.inwikipedia.orgbyjus.com

His study of compounds like PtCl₄·nNH₃ was pivotal. libretexts.org The investigation into the various isomers and reactivities of these compounds helped to validate his coordination theory. The synthesis of tetraammineplatinum(II) salts, such as the chloride ([Pt(NH₃)₄]Cl₂) and the historically significant Magnus's green salt ([Pt(NH₃)₄][PtCl₄]), were central to these early studies. researchgate.netic.ac.uk Over the 20th century, research evolved from establishing fundamental structures to exploring their applications, most notably with the discovery of cisplatin's anticancer properties. researchgate.net This discovery spurred extensive investigation into a vast array of platinum ammine derivatives, including those with different amine ligands and those in the Pt(IV) oxidation state, in a continual search for compounds with improved therapeutic profiles. researchgate.netnih.gov

Scope and Academic Relevance of Studying Platinum(2+), tetraamminedihydroxy-

The study of Platinum(2+), tetraamminedihydroxy- (Pt(NH₃)₄₂) holds relevance across several scientific domains. Its primary significance lies in its role as a key intermediate and precursor compound.

Fundamental Coordination Chemistry: As a product of the complete hydrolysis of the [Pt(NH₃)₄]²⁺ cation's counter-ions in a basic solution, it serves as a model compound for studying ligand substitution and hydrolysis reaction mechanisms. iastate.eduacs.org Understanding its formation and reactivity provides insight into the aqueous chemistry of platinum ammines.

Catalysis: Tetraammineplatinum(II) hydroxide is explicitly used as a precursor for the synthesis of highly dispersed platinum catalysts. acs.org The compound is deposited onto a support material, such as alumina (B75360) or titania, and then decomposed under controlled conditions to generate catalytically active platinum nanoparticles. These catalysts are vital in numerous industrial processes, including hydrosilylation and oxidation reactions. osti.govnih.govosti.gov

Materials Science: The ability to generate well-defined platinum nanoparticles from this precursor is of great interest in materials science for creating novel materials with specific electronic or catalytic properties. rsc.org

Bioinorganic Chemistry: While not a therapeutic agent itself, understanding the formation of hydroxo derivatives from aquated platinum ammine complexes is crucial for elucidating the mechanism by which platinum anticancer drugs interact with biological macromolecules like DNA. nih.gov

In essence, while it may not be as famous as its chloride analogue, cisplatin (B142131), Platinum(2+), tetraamminedihydroxy- is a fundamentally important compound that connects the historical foundations of coordination chemistry with modern applications in catalysis and materials science.

Properties

IUPAC Name

azane;platinum(2+);dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4H3N.2H2O.Pt/h4*1H3;2*1H2;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKCDODNDPOZKS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.[OH-].[OH-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H14N4O2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16455-68-8 (Parent)
Record name Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015651373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10959156
Record name Platinum(2+) hydroxide--ammonia (1/2/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15651-37-3, 38201-97-7
Record name Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015651373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+), tetraamminedihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038201977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Platinum(2+), tetraamminedihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Platinum(2+) hydroxide--ammonia (1/2/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraamminedihydroxyplatinum(2+)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetraammineplatinum dihydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Preparative Routes for Platinum 2+ , Tetraamminedihydroxy

Synthesis from Platinum(II) Precursors

The generation of tetraamminedihydroxyplatinum(2+) fundamentally relies on the use of pre-synthesized platinum(II) complexes, most commonly salts of the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. These precursors provide a stable square planar geometry around the platinum center, which is amenable to the introduction of hydroxo ligands.

Routes involving Hydroxide (B78521) Addition to [Pt(NH₃)₄]²⁺

A prevalent method for the synthesis of tetraamminedihydroxyplatinum(2+) involves the direct reaction of a tetraammineplatinum(II) salt with a hydroxide source. The most common starting material for this process is tetraammineplatinum(II) chloride, [Pt(NH₃)₄]Cl₂. One established technique utilizes silver oxide (Ag₂O) as the hydroxide source. In this reaction, the chloride ions from the platinum complex precipitate as silver chloride (AgCl), while hydroxide ions from the silver oxide coordinate to the platinum center.

Another significant route for hydroxide addition is through the use of anion exchange resins. In this method, an aqueous solution of a tetraammineplatinum(II) salt, such as the chloride or nitrate (B79036) salt, is passed through a column containing an anion exchange resin that has been charged with hydroxide ions (OH⁻). The resin captures the anions from the platinum salt solution and releases hydroxide ions, which then associate with the [Pt(NH₃)₄]²⁺ cation to form the desired tetraamminedihydroxyplatinum(2+) in solution. This method is advantageous as it avoids the introduction of other metal ions into the reaction mixture.

The hydrolysis of the tetraammineplatinum(II) cation in aqueous solution can also lead to the formation of hydroxo complexes, although this process is often part of a more complex equilibrium. The kinetics of hydrolysis of various platinum(II) amine complexes have been the subject of detailed studies. researchgate.net

Ligand Substitution Pathways for Hydroxo Introduction

Ligand substitution represents a fundamental process in the synthesis of tetraamminedihydroxyplatinum(2+). The substitution of ligands in square planar platinum(II) complexes, such as [Pt(NH₃)₄]²⁺, generally proceeds through an associative mechanism. nih.govnih.gov In this mechanism, the incoming ligand, in this case, a hydroxide ion, attacks the platinum center to form a five-coordinate intermediate, which then releases one of the original ligands.

While direct substitution of ammine ligands with hydroxide is not the primary synthetic route due to the stability of the Pt-NH₃ bond, the concept of ligand exchange is central to the methods described above. For instance, in the reaction with silver oxide, the chloride counter-ions are effectively substituted. The study of ligand substitution reactions in related platinum complexes, such as the replacement of aqua ligands in [cis-{PtOH₂(NH₃)₂}₂-μ-pyrazine]²⁺ by various nucleophiles, provides insight into the mechanistic pathways that govern the formation of such complexes. nih.gov These studies often employ techniques like stopped-flow and UV-Visible spectrophotometry to investigate reaction kinetics as a function of concentration and temperature. nih.gov The large negative activation entropies observed in these reactions support an associative substitution mechanism. nih.gov

Optimized Reaction Conditions and Yield Considerations

The efficiency and yield of the synthesis of tetraamminedihydroxyplatinum(2+) are highly dependent on the specific reaction conditions employed. While detailed, universally optimized protocols are not extensively published in readily available literature, general principles can be inferred from related syntheses of tetraammineplatinum(II) salts. For instance, the synthesis of Pt(NH₃)₄₂ from K₂PtCl₄ involves a series of ligand substitution reactions carried out at mild temperatures and normal pressures, leading to high yields. asianpubs.orgresearchgate.netasianpubs.org Similar considerations for mild conditions are likely beneficial for the synthesis of the dihydroxy derivative to prevent decomposition or side reactions.

The choice of solvent and temperature can significantly impact the outcome of the synthesis. For many inorganic syntheses, including those of platinum complexes, optimization tables are often developed by systematically varying these parameters to achieve the best results. researchgate.net

Purification and Isolation Techniques for Platinum(2+), tetraamminedihydroxy-

Following the synthesis, the purification and isolation of tetraamminedihydroxyplatinum(2+) are crucial to obtain a product of high purity. Common techniques include:

Filtration: This is a fundamental step, particularly after reactions involving precipitation, such as the removal of silver chloride when using silver oxide.

Crystallization: The product can often be crystallized from the reaction solution by carefully controlling factors such as solvent, temperature, and concentration. The crystallization of related platinum complexes has been achieved from various solvent systems, such as methanol-diethyl ether. rsc.org The process often involves slow evaporation of the solvent to obtain well-formed crystals.

Chromatography: Chromatographic methods are powerful for separating the desired complex from unreacted starting materials and byproducts.

Ion-exchange chromatography is particularly useful for these ionic complexes.

Thin-layer chromatography (TLC) has been systematically studied for the separation of platinum and palladium ammine complexes, providing a method to identify and separate different species in a mixture.

The final isolated product is typically characterized by a suite of analytical techniques to confirm its identity and purity. These include elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt). rsc.orgnih.gov

Below is an interactive table summarizing the purification techniques.

Purification TechniqueDescriptionApplication for Platinum(2+), tetraamminedihydroxy-
Filtration A mechanical or physical operation that separates solids from fluids (liquids or gases) by interposing a medium through which only the fluid can pass.Used to remove solid impurities, such as precipitated silver chloride, from the reaction mixture.
Crystallization A process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal.Used to isolate the pure solid product from the solution by controlling parameters like temperature and solvent concentration.
Ion-Exchange Chromatography A chromatography process that separates ions and polar molecules based on their affinity to the ion exchanger.Can be used to purify the ionic complex by exchanging counter-ions and removing charged impurities.
Thin-Layer Chromatography A chromatography technique used to separate non-volatile mixtures.Useful for analytical separation and identification of the target complex from starting materials and byproducts.

Isotopic Labeling Approaches for Mechanistic Elucidation

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions. In the context of platinum complexes, isotopes such as ¹⁵N and ¹⁹⁵Pt can be incorporated to track the fate of specific atoms during a reaction. nih.gov

For instance, by synthesizing the [Pt(NH₃)₄]²⁺ precursor with ¹⁵N-labeled ammonia (B1221849), one could follow the ammine ligands during substitution reactions using ¹⁵N NMR spectroscopy. This would provide direct evidence of whether the ammine ligands are labile under the reaction conditions used to introduce the hydroxide groups.

Similarly, ¹⁹⁵Pt NMR spectroscopy is a highly effective technique for studying platinum complexes. nih.govrsc.orgnih.gov The chemical shift of the ¹⁹⁵Pt nucleus is very sensitive to the coordination environment of the platinum atom. By monitoring the ¹⁹⁵Pt NMR spectrum during the synthesis, one can observe the formation of the dihydroxy product and any intermediates that may be present. The coupling between ¹⁹⁵Pt and other nuclei, such as ¹H or ¹⁵N, can also provide valuable structural information.

While specific studies detailing the isotopic labeling of tetraamminedihydroxyplatinum(2+) for mechanistic elucidation are not widely reported in the available literature, the principles and techniques are well-established in the broader field of inorganic and organometallic chemistry. nih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of Platinum 2+ , Tetraamminedihydroxy

X-ray Diffraction Studies of Related Platinum(II) Tetraammine Complexes

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. For platinum(II) tetraammine complexes, this technique reveals a characteristic square-planar geometry around the central platinum atom.

Crystal Growth and Quality Assessment

High-quality single crystals are a prerequisite for accurate X-ray diffraction analysis. For related tetraammineplatinum(II) salts, suitable crystals are typically grown using slow evaporation or diffusion methods. researchgate.netiucr.org

Slow Evaporation: A common method involves dissolving the platinum complex, such as [Pt(NH₃)₄]Cl₂, in an appropriate solvent like water. acs.org The solution is left undisturbed, allowing the solvent to evaporate slowly over several days, which promotes the formation of well-ordered crystals. nih.gov The quality of the resulting crystals, assessed by their sharp extinction under polarized light and well-defined faces, is crucial for diffraction studies. acs.org

Diffusion Methods: Gel diffusion is another effective technique. For instance, crystals of [Pt(NH₃)₄][IrCl₅(H₂O)]·2H₂O were successfully grown by the diffusion of aqueous solutions of K₃IrCl₆ and [Pt(NH₃)₄]Cl₂ in a tetramethoxysilane (B109134) gel. researchgate.netiucr.org This method can yield high-quality crystals by controlling the rate of reactant mixing. researchgate.netiucr.org

Crystallographic Data Collection and Refinement Methodologies

Once suitable crystals are obtained, their structures are determined by single-crystal X-ray diffraction. The process involves mounting a crystal on a diffractometer, which bombards it with X-rays and records the diffraction pattern.

Data collection is performed at various temperatures, often as low as 100 K, to minimize thermal vibrations and obtain a more precise structure. The collected diffraction data are then processed, and the structure is solved and refined using specialized software packages. The refinement process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. researchgate.net

The crystal structures of various tetraammineplatinum(II) salts have been determined, consistently showing a square-planar [Pt(NH₃)₄]²⁺ cation. researchgate.net The Pt-N bond lengths in these complexes typically fall within the range of 2.01 Å to 2.08 Å. iucr.org The arrangement of the complex cations and counter-anions in the crystal lattice is dictated by electrostatic forces and extensive hydrogen bonding. researchgate.net

Below is a table summarizing crystallographic data for a representative related platinum(II) tetraammine complex.

Compound Formula Crystal System Space Group Unit Cell Parameters Ref.
[Pt(NH₃)₄][IrCl₅(H₂O)]·2H₂OC₁₀H₃₀Cl₁₀Ir₂N₈O₄Pt₂TetragonalI4₁/aa = 16.941(2) Å, c = 23.554(3) Å researchgate.netiucr.org

Vibrational Spectroscopy (Infrared and Raman) for Ligand Identification and Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. uq.edu.auamericanpharmaceuticalreview.com These methods provide a "fingerprint" for the compound, allowing for the identification of functional groups and analysis of the coordination environment of the platinum center. uq.edu.aunpsm-kps.org

Assignment of Vibrational Modes for Ammine and Hydroxo Ligands

For a complex like tetraamminedihydroxyplatinum(II), the vibrational spectrum would be dominated by modes associated with the ammine (NH₃) and hydroxo (OH) ligands, as well as the Pt-N and Pt-O bonds.

Ammine Ligand Vibrations: The NH₃ ligands exhibit characteristic stretching and bending vibrations. The N-H stretching modes are typically observed in the high-frequency region of the IR and Raman spectra, generally between 3200 and 3400 cm⁻¹. nih.gov The symmetric and asymmetric stretching of the NH₃ groups can lead to multiple bands in this region. nih.gov

Hydroxo Ligand Vibrations: The hydroxo ligand is characterized by a sharp O-H stretching vibration, which typically appears around 3500-3600 cm⁻¹. nih.gov The Pt-O-H bending mode would be expected at a lower frequency.

Platinum-Ligand Vibrations: The vibrations involving the heavy platinum atom occur at lower frequencies (in the far-IR region). The Pt-N stretching modes are crucial indicators of the coordination environment. In related Pt(IV) ammine complexes, these modes are found in the 400-600 cm⁻¹ range. The Pt-O stretching vibration would also be expected in this region.

The table below provides a general assignment of expected vibrational modes for tetraamminedihydroxyplatinum(II) based on data from related platinum ammine and hydroxo complexes.

Vibrational Mode Typical Frequency Range (cm⁻¹) Ligand Ref.
O-H Stretch3500 - 3600Hydroxo nih.gov
N-H Asymmetric Stretch~3380Ammine nih.gov
N-H Symmetric Stretch~3250 - 3350Ammine nih.gov
Pt-N Stretch400 - 600Ammine nih.gov
Pt-O Stretch400 - 600Hydroxo red-ox.ru

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks

The crystal packing of tetraammineplatinum(II) complexes is significantly influenced by hydrogen bonding. researchgate.net The hydrogen atoms of the ammine ligands act as hydrogen bond donors, forming interactions with counter-anions (like Cl⁻ or O²⁻ from the hydroxo groups) and water molecules of crystallization. researchgate.netiucr.org These interactions create a three-dimensional network that stabilizes the crystal lattice. researchgate.netiucr.org In the case of tetraamminedihydroxyplatinum(II), extensive N-H···O hydrogen bonds between the ammine ligands and the hydroxo ligands of neighboring complexes would be expected, playing a critical role in the supramolecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of complexes in solution. For platinum complexes, ¹H, ¹⁵N, and ¹⁹⁵Pt NMR are particularly informative. uq.edu.au

The ¹⁹⁵Pt nucleus, with a natural abundance of approximately 33.8%, is an excellent NMR probe. huji.ac.il ¹⁹⁵Pt NMR spectra cover a very wide chemical shift range, making the technique highly sensitive to subtle changes in the electronic environment around the platinum atom. huji.ac.il The chemical shift is a direct indicator of the oxidation state (Pt(II) vs. Pt(IV)) and the coordination sphere of the platinum center. researchgate.net For a [Pt(NH₃)₄]²⁺ type complex, the ¹⁹⁵Pt chemical shift would be characteristic of a Pt(II) center coordinated to four nitrogen atoms. Furthermore, coupling between the ¹⁹⁵Pt nucleus and the protons of the ammine ligands (²J(Pt-H)) can provide additional structural information. huji.ac.il Studies on related complexes have also utilized techniques like ¹H-¹⁹⁵Pt HMQC to correlate proton and platinum signals, aiding in comprehensive characterization. researchgate.net

¹⁹⁵Pt NMR Chemical Shifts and Coupling Constants

¹⁹⁵Pt NMR spectroscopy is an exceptionally sensitive tool for probing the direct environment of the platinum nucleus. The chemical shift (δ) of the ¹⁹⁵Pt nucleus spans a vast range of over 15,000 ppm, making it highly indicative of the metal's oxidation state and the nature of the coordinated ligands. mdpi.com For Pt(II) complexes, the chemical shifts are distinct from those of Pt(0) or Pt(IV) states. In the tetraamminedihydroxyplatinum(II) complex, the coordination of four ammine nitrogen atoms and two hydroxide (B78521) oxygen atoms creates a specific electronic density at the platinum center, resulting in a characteristic chemical shift.

Furthermore, spin-spin coupling between the NMR-active ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) and other nuclei provides crucial structural data. huji.ac.il The coupling to the protons of the ammine ligands is observed as a two-bond coupling (²JPt-H), while the coupling to the nitrogen atoms is a one-bond coupling (¹JPt-N). These coupling constants provide direct evidence of the Pt-N bond's integrity.

ParameterNuclei InvolvedTypical Range
One-Bond Coupling Constant (¹J)¹⁹⁵Pt - ¹⁵N160 - 390 Hz huji.ac.il
Two-Bond Coupling Constant (²J)¹⁹⁵Pt - ¹H25 - 90 Hz huji.ac.il

This table presents typical coupling constant ranges for platinum(II) ammine complexes based on available spectroscopic data.

¹H and ¹⁵N NMR Analysis of Ligand Environments

¹⁵N NMR, often performed on isotopically enriched samples, provides more direct information about the Pt-N bond. The ¹⁵N chemical shift is sensitive to the coordination environment. The observation of a single ¹⁵N resonance would confirm the equivalence of the four ammine ligands. Crucially, this signal would appear as a doublet due to the one-bond coupling to the ¹⁹⁵Pt nucleus, with a coupling constant (¹JPt-N) typically in the range of 160-390 Hz for Pt(II)-amine complexes. huji.ac.il This splitting pattern is a definitive marker for the direct bonding between nitrogen and platinum.

Electronic Absorption Spectroscopy (UV-Vis) and Ligand Field Transitions

UV-Vis spectroscopy probes the electronic transitions within the complex, which are responsible for its color and provide information about the d-orbital splitting.

d-d Transitions and Charge Transfer Bands

For a platinum(II) ion, which has a d⁸ electron configuration, electronic transitions can occur between its d-orbitals (d-d transitions). In a pseudo-octahedral geometry, these transitions are typically weak because they are Laporte-forbidden (parity remains unchanged). bpchalihacollege.org.in These weak absorptions are often observed in the visible region of the spectrum. bath.ac.uk

In addition to d-d transitions, more intense absorptions known as charge-transfer (CT) bands are common. libretexts.org For tetraamminedihydroxyplatinum(II), ligand-to-metal charge transfer (LMCT) transitions are expected. bpchalihacollege.org.in In these transitions, an electron is excited from a molecular orbital primarily located on the ligands (either the ammine or hydroxide groups) to a d-orbital of the platinum(II) center. These transitions are Laporte-allowed and result in very intense absorption bands, typically in the ultraviolet region. libretexts.org

Transition TypeOriginTypical Intensity (ε, L·mol⁻¹·cm⁻¹)Spectral Region
d-d TransitionExcitation of electrons between metal d-orbitalsLow (< 100) bath.ac.ukVisible
LMCTExcitation of electrons from ligand orbitals to metal d-orbitalsHigh (> 10,000) libretexts.orgUltraviolet

This table summarizes the general characteristics of electronic transitions observed in transition metal complexes.

Influence of Ligand Field Strength

The energies of the d-d transitions are directly dependent on the ligand field strength of the coordinated ligands. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting (Δ). Strong-field ligands induce a large energy gap, causing absorptions to occur at shorter wavelengths (higher energy). chemijournal.comscribd.com Weak-field ligands result in a smaller gap and absorption at longer wavelengths. chemijournal.com

Mass Spectrometry Techniques for Molecular Ion Identification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of non-volatile and thermally fragile compounds like platinum complexes in solution. nih.govnih.gov The technique gently transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for identifying the intact molecular ion of the complex. chempap.org

For tetraamminedihydroxyplatinum(II), ESI-MS analysis would be expected to detect the molecular ion, [Pt(NH₃)₄(OH)₂]²⁺. A key feature in the mass spectrum that confirms the presence of platinum is its unique isotopic pattern. Platinum has several naturally occurring isotopes, with ¹⁹⁴Pt, ¹⁹⁵Pt, and ¹⁹⁶Pt being the most abundant, creating a characteristic cluster of peaks that can be matched with theoretical distributions to confirm the compound's identity. chempap.org The high resolution of modern mass spectrometers allows for the unambiguous identification of the complex and its potential hydrolysis or fragmentation products. nih.gov

Tandem Mass Spectrometry for Fragmentation Pathwaysnih.gov

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting product ions. libretexts.org In the context of Platinum(2+), tetraamminedihydroxy-, also known as dihydroxytetraammineplatinum(IV), this method provides critical insights into the connectivity and stability of the coordination complex in the gas phase. The fragmentation process is typically achieved through collision-induced dissociation (CID), where the selected precursor ion is accelerated and collided with an inert gas, leading to the formation of various product ions. doubtnut.com

Detailed research into the fragmentation of various Pt(IV) complexes has established common pathways that are informative for predicting the behavior of the title compound. nih.gov For Pt(IV) complexes that contain axial hydroxido ligands, a primary and highly characteristic fragmentation pathway is the neutral loss of a water molecule. nih.gov This process is often initiated by protonation of a ligand, which can occur during the electrospray ionization (ESI) process. nih.gov

In the case of the dihydroxytetraammineplatinum(IV) cation, [Pt(NH₃)₄(OH)₂]²⁺, the precursor ion would be selected in the first stage of the mass spectrometer. Upon activation by CID, the most anticipated initial fragmentation step is the loss of a water molecule (H₂O), with a mass of approximately 18 Da. This loss would result from the combination of a hydroxido ligand with a proton, likely abstracted from an ammine ligand. nih.gov This initial fragmentation would lead to the formation of a product ion with a lower mass-to-charge ratio.

Subsequent fragmentation events can involve the sequential loss of neutral ammonia (B1221849) (NH₃) molecules, each corresponding to a mass loss of approximately 17 Da. The number of ammonia molecules lost can vary depending on the collision energy applied. These fragmentation patterns—the initial loss of water followed by losses of ammonia—are key identifiers for the presence and arrangement of hydroxido and ammine ligands within the platinum coordination sphere.

The study of these fragmentation pathways is crucial for the structural confirmation of synthesized Pt(IV) complexes and for understanding their stability and reactivity in a controlled gas-phase environment.

Interactive Data Table: Plausible Fragmentation Pathways

The following table outlines the expected fragmentation data for the dihydroxytetraammineplatinum(IV) ion under tandem mass spectrometry conditions. The precursor ion is the intact molecular ion, and the product ions result from sequential neutral losses.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
[Pt(NH₃)₄(OH)₂]²⁺[Pt(NH₃)₃(OH)(NH₂)]²⁺ + H₂OH₂ONot Applicable
[Pt(NH₃)₄(OH)₂]²⁺[Pt(NH₃)₃(OH)₂]²⁺ + NH₃NH₃Not Applicable
[Pt(NH₃)₃(OH)₂]²⁺[Pt(NH₃)₂(OH)₂]²⁺ + NH₃NH₃Not Applicable

Reactivity, Ligand Exchange Kinetics, and Reaction Mechanisms of Platinum 2+ , Tetraamminedihydroxy

Acid-Base Equilibria and Protonation/Deprotonation of Hydroxo Ligands

The equilibrium between the hydroxo and aqua forms is pH-dependent. libretexts.org The strength of an acid or base can be quantified by its acid dissociation constant (Ka) or base dissociation constant (Kb), respectively. chemguide.co.uk For the deprotonation of an aqua ligand to a hydroxo ligand, the equilibrium can be represented as:

[Pt(NH₃)₄(H₂O)(OH)]⁺ + H₂O ⇌ [Pt(NH₃)₄(OH)₂] + H₃O⁺

The position of this equilibrium is influenced by factors that stabilize the resulting charge on the complex. libretexts.org The study of such equilibria is fundamental to understanding the behavior of these complexes in different chemical environments. bu.edu

Ligand Substitution Reactions Involving Hydroxo and Ammine Ligands

Ligand substitution reactions are central to the chemistry of square planar platinum(II) complexes. slideshare.netjsscacs.edu.in These reactions involve the replacement of one ligand by another and are fundamental to the synthesis of new platinum compounds. libretexts.orglibretexts.org

Kinetics and Mechanistic Studies of Substitution Pathways (e.g., Associative, Dissociative)

Substitution reactions in square planar Pt(II) complexes, such as derivatives of tetraamminedihydroxyplatinum(2+), generally proceed through an associative mechanism. slideshare.netjsscacs.edu.infiveable.me This pathway involves the initial approach of an incoming ligand to the complex, forming a five-coordinate trigonal bipyramidal intermediate. fiveable.medigimat.in This is then followed by the departure of the leaving group. fiveable.me

The rate of these reactions is typically dependent on the concentration of both the platinum complex and the incoming nucleophile, which is characteristic of a bimolecular nucleophilic substitution (SN2) type mechanism. jsscacs.edu.inecontent.in The rate law for such a reaction is given by:

Rate = k[Pt complex][Incoming Ligand]

However, in some cases, particularly with sterically bulky ligands or specific solvent conditions, a dissociative mechanism or an interchange mechanism may be observed. fiveable.mevaia.com A dissociative pathway would involve the initial loss of a ligand to form a three-coordinate intermediate, which is then attacked by the incoming ligand. fiveable.mevaia.com

Table 1: Mechanistic Pathways for Ligand Substitution in Square Planar Pt(II) Complexes

MechanismDescriptionIntermediateRate Law
Associative (A or SN2) The incoming ligand binds to the metal center before the leaving group departs. slideshare.netfiveable.meFive-coordinate (e.g., trigonal bipyramidal) fiveable.medigimat.inRate = k[Complex][Incoming Ligand] jsscacs.edu.in
Dissociative (D or SN1) The leaving group departs first, followed by the coordination of the incoming ligand. fiveable.mevaia.comThree-coordinate fiveable.meRate = k[Complex]
Interchange (I) The incoming ligand attacks as the leaving group is departing in a concerted step. nih.govA transition state where both incoming and leaving groups are partially bonded.Can be associative (Ia) or dissociative (Id) in character. nih.gov

This table summarizes the primary mechanistic pathways for ligand substitution reactions in square planar platinum(II) complexes.

Influence of Incoming and Leaving Ligands on Reactivity

The nature of both the incoming (nucleophile) and the leaving group significantly affects the rate of ligand substitution reactions. acs.orgnih.gov For square planar platinum(II) complexes, stronger nucleophiles generally lead to faster reaction rates. econtent.in The nucleophilicity of a species is its ability to donate an electron pair to form a new bond. libretexts.org

The stability of the leaving group is also a critical factor. libretexts.org Weaker bases are generally better leaving groups because they are more stable on their own after detaching from the metal center. libretexts.orgyoutube.com Therefore, ligands that are conjugate bases of strong acids are typically good leaving groups. libretexts.org The reactivity of platinum(II) complexes towards substitution is also influenced by the nature of the other ligands present in the complex. acs.org

Role of the Trans Effect in Ligand Lability

The trans effect describes the influence of a ligand on the rate of substitution of the ligand positioned trans to it. libretexts.orglibretexts.orgdigimat.in Certain ligands, known as strong trans-directing ligands, can significantly increase the lability (ease of replacement) of the ligand opposite to them. libretexts.orglibretexts.orgkennesaw.edu This effect is a kinetic phenomenon and is crucial for the rational synthesis of specific isomers of square planar platinum complexes. libretexts.orgkennesaw.edu

The trans-directing ability of a ligand is related to its ability to stabilize the five-coordinate transition state of the associative substitution mechanism. libretexts.orgnih.gov Ligands that are strong sigma-donors or pi-acceptors tend to have a strong trans effect. libretexts.orgnih.gov The generally accepted series for the trans effect for some common ligands is:

CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O > OH⁻

This series indicates, for example, that a ligand trans to a cyanide ion will be much more labile than a ligand trans to an ammonia (B1221849) molecule. libretexts.orglibretexts.org

Hydrolysis and Condensation Reactions of Platinum(II) Hydroxo Complexes

Platinum(II) hydroxo complexes can undergo condensation reactions to form polynuclear species. acs.org These reactions typically involve the elimination of a water molecule between two hydroxo-bridged complexes, leading to the formation of an oxo-bridged dimer. The study of di-μ-hydroxo-bis[diammineplatinum(II)] nitrate (B79036) provides insight into the structure of these condensed species. acs.org The formation of such polynuclear complexes is an important aspect of the aqueous chemistry of platinum(II). nih.gov

Redox Chemistry of Platinum(II) in the Presence of Ammine and Hydroxo Ligands

While platinum(II) is a common oxidation state, it can undergo redox reactions. The presence of ammine and hydroxo ligands influences the redox potential of the Pt(II)/Pt(IV) couple. Oxidative addition is a key reaction type where the platinum center is oxidized from +2 to +4. scholaris.ca The nature of the ligands coordinated to the platinum center can affect the ease of this oxidation. For instance, the oxidation of arylamido complexes of platinum has been studied, highlighting the interplay between protonation/deprotonation and oxidation/reduction processes. rsc.org The redox behavior is also relevant in the context of the platinum-assisted hydrolysis of certain substrates. nih.gov

Solvation Effects on the Reactivity of Platinum(2+), tetraamminedihydroxy-

The reactivity of the square planar complex, Platinum(2+), tetraamminedihydroxy-, [Pt(NH₃)₄(OH)₂], is significantly influenced by the surrounding solvent environment. Solvation effects play a crucial role in the kinetics and mechanisms of ligand exchange reactions, which are fundamental to the complex's chemical behavior. The nature of the solvent can affect the stability of the complex, the transition state during a reaction, and the pathway through which substitution occurs.

The ligand substitution reactions in square planar d⁸ complexes like tetraammineplatinum(II) derivatives generally proceed through an associative mechanism. This mechanism involves the approach of an incoming ligand to the complex, forming a five-coordinate trigonal bipyramidal intermediate, before the departure of the leaving group. fiveable.meecontent.in The solvent can act as a nucleophile in this process, leading to a solvent-assisted pathway. libretexts.org

In this solvent-assisted mechanism, a solvent molecule first replaces one of the original ligands. Subsequently, the entering ligand substitutes the solvent molecule. The rate of these reactions is therefore dependent on the nature of the solvent, the leaving group, the ligand trans to the leaving group, and the entering group. libretexts.org

The polarity of the solvent is a key factor. Polar solvents, such as water and dimethyl sulfoxide (B87167) (DMSO), are capable of stabilizing charged intermediates and transition states that are common in associative substitution reactions. fiveable.me This stabilization can lower the activation energy of the reaction, thereby increasing the reaction rate. Conversely, non-polar solvents may favor a dissociative mechanism, although this is less common for square planar platinum(II) complexes. fiveable.me

Theoretical studies on the solvation of the related tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, provide valuable insights. In aqueous solutions, it has been shown through quantum mechanical/molecular mechanical (QM/MM) molecular dynamics (MD) simulations that the Pt(II) ion tends to form a tetragonally elongated octahedral first hydration shell, indicating a coordination number of six with two loosely bound water molecules in the axial positions. rsc.org However, in a different solvent like liquid ammonia, the coordination sites in the axial position remain unoccupied, resulting in a more classical four-fold, square planar solvation structure. rsc.org This highlights the profound impact of the solvent on the coordination environment of the platinum center, which in turn dictates its reactivity.

The reactivity of tetraammineplatinum(II) hydroxide (B78521) in aqueous media is also evident from its use in various catalytic applications, where its solubility facilitates its role in solution-phase processes. The stability of the complex in aqueous solution under normal conditions has been noted, though it can decompose at elevated temperatures. thermofisher.com

While specific kinetic data for ligand exchange on Platinum(2+), tetraamminedihydroxy- in a range of solvents is not extensively available in the literature, the general principles of square planar substitution reactions provide a framework for understanding its behavior. The reactivity is expected to be enhanced in polar, coordinating solvents that can facilitate the formation of the five-coordinate intermediate.

Table of Research Findings on Solvation Effects on Platinum(II) Ammine Complexes

FindingInvestigated System/ComplexMethod/TechniqueReference
Square planar complexes undergo ligand substitution via an associative mechanism, which can be solvent-assisted. Polar solvents can stabilize charged intermediates, favoring this pathway.General square planar complexes, including [Pt(NH₃)₄]²⁺General Mechanistic Studies fiveable.meecontent.inlibretexts.org
In aqueous solution, [Pt(NH₃)₄]²⁺ exhibits a tetragonally elongated octahedral first hydration shell (coordination number 6). In liquid ammonia, it maintains a square planar solvation structure (coordination number 4).[Pt(NH₃)₄]²⁺ and [Pd(NH₃)₄]²⁺Quantum Mechanical/Molecular Mechanical MD Simulations rsc.org
The cysteine reactivity of tetraammineplatinum(II) hydroxide was found to be significant, suggesting potential for ligand exchange with sulfur-containing biomolecules in aqueous buffer.Tetraammineplatinum(II) hydroxideDirect Peptide Reactivity Assay (DPRA) nih.gov
The rate of hydrolysis, a key activation step for some platinum drugs, is influenced by substitutions on coordinated ligands, with solvent effects dampening electrostatic interactions in water.Platinum(II) complexes with substituted pyridine (B92270) ligandsDensity Functional Theory (DFT) Calculations acs.org
The stability of tetraammineplatinum(II) hydroxide in aqueous solution under normal conditions allows for its use as a precursor in various catalytic reactions.Tetraammineplatinum(II) hydroxideGeneral Chemical Properties and Applications thermofisher.com

Theoretical and Computational Investigations of Platinum 2+ , Tetraamminedihydroxy

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide a framework for predicting molecular geometries, energies, and various properties.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. acs.org It is often chosen for its balance of accuracy and computational cost, making it suitable for relatively large molecules like platinum complexes. nih.gov A typical DFT study on [Pt(NH₃)₄(OH)₂]²⁺ would involve optimizing the molecular geometry to find the most stable arrangement of atoms. This process yields important structural parameters such as bond lengths and bond angles. Following optimization, electronic properties like the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be calculated to understand the molecule's reactivity and electronic transitions. nih.gov

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. arxiv.orgaps.org These methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. nih.gov For a complex like [Pt(NH₃)₄(OH)₂]²⁺, high-accuracy ab initio calculations could be used to benchmark results from more cost-effective DFT methods and to obtain precise values for properties that are sensitive to electron correlation effects. elsevierpure.com

Analysis of Bonding Characteristics and Orbital Interactions

Understanding the nature of the chemical bonds within the complex is crucial for explaining its stability and reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and bonding interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex calculated wave function into a picture of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wisc.eduwisc.edu For [Pt(NH₃)₄(OH)₂]²⁺, an NBO analysis would quantify the strength of the Pt-N and Pt-O bonds and identify key donor-acceptor interactions that contribute to the stability of the complex. researchgate.net These interactions are evaluated using second-order perturbation theory to estimate the stabilization energy. researchgate.net

Charge Distribution and Electrostatic Potentials

The distribution of charge within the [Pt(NH₃)₄(OH)₂]²⁺ ion dictates how it interacts with other molecules. The molecular electrostatic potential (ESP) surface is a visual representation of the charge distribution. researchgate.net Regions of negative potential (typically shown in red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For this platinum complex, the ESP would highlight the positive charge concentrated around the platinum center and the negative potential near the oxygen atoms of the hydroxyl ligands.

Spectroscopic Parameter Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For [Pt(NH₃)₄(OH)₂]²⁺, theoretical calculations would predict the vibrational frequencies corresponding to the stretching and bending of its bonds (e.g., Pt-N, Pt-O, N-H, O-H). researchgate.net These predicted frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structure. For instance, studies on similar complexes have used DFT to assign vibrational bands, such as the Pt-N and Pt-O stretching modes. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ¹⁹⁵Pt nucleus, are highly sensitive to the electronic environment around the platinum atom. researchgate.net Theoretical calculations can predict these shifts, providing another layer of verification for the molecular structure and electronic properties. The chemical shift is influenced by factors such as ligand type and coordination geometry. ucl.ac.uk

Molecular Dynamics Simulations for Solution Behavior and Dynamics

While specific molecular dynamics (MD) simulations for tetraamminedihydroxy-platinum(2+) are not extensively documented in publicly available literature, the solution behavior of this complex can be inferred from computational studies on related platinum(II) ammine and hydroxo complexes. MD simulations are powerful computational tools that model the movement and interactions of atoms and molecules over time, providing insights into the dynamic processes occurring in solution.

For platinum(II) complexes, MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, are crucial for understanding their interactions with solvent molecules and other species present in the solution. The behavior of tetraamminedihydroxy-platinum(2+) in an aqueous environment would be governed by several key interactions, including hydrogen bonding between the ammine and dihydroxy ligands and the surrounding water molecules.

The following table illustrates the types of interactions and dynamic processes that would be the focus of a molecular dynamics study on tetraamminedihydroxy-platinum(2+) in water.

Interaction/ProcessDescriptionSignificance in Solution Behavior
Solvation Shell The arrangement and orientation of water molecules around the platinum complex.Determines the solubility and mobility of the complex. The hydroxo and ammine ligands would form specific hydrogen bond networks with water.
Ligand Exchange The potential for the hydroxo or ammine ligands to be replaced by water molecules or other ions in solution.Influences the stability and reactivity of the complex. The strength of the Pt-OH and Pt-NH3 bonds would be a key factor.
Dimerization The formation of hydroxo-bridged dimers, such as [(NH3)4Pt(μ-OH)2Pt(NH3)4]4+.Can lead to the formation of larger aggregates and affect the bioavailability and catalytic activity of the platinum complex.
Conformational Dynamics Fluctuations in the geometry of the complex, including bond angles and lengths.Provides insight into the flexibility of the molecule and its ability to interact with other species.

Potential Energy Surface Mapping and Conformational Analysis

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wikipedia.org By mapping the PES, researchers can identify stable conformations (energy minima), transition states (saddle points), and the energy barriers between them. quora.com For tetraamminedihydroxy-platinum(2+), a PES analysis would reveal the most stable geometric arrangements of the ammine and dihydroxy ligands around the central platinum ion.

The tetraamminedihydroxy-platinum(2+) complex is expected to have a square planar geometry around the platinum(II) center. quora.com This can lead to the existence of cis and trans geometric isomers, which would be represented as distinct minima on the potential energy surface.

Cis-isomer: The two hydroxo ligands are adjacent to each other (90° apart).

Trans-isomer: The two hydroxo ligands are on opposite sides of the platinum center (180° apart).

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the relative energies of these isomers and the energy barrier for their interconversion. A theoretical study on the interaction of cisplatin (B142131) and its aquated species with water highlighted the importance of the electrostatic term in determining the interaction energies. nih.gov A similar approach for tetraamminedihydroxy-platinum(2+) would involve calculating the energies for numerous spatial orientations of the ligands to map out the PES. nih.gov

The following table presents a hypothetical comparison of the relative energies and key geometric parameters for the cis and trans isomers of tetraamminedihydroxy-platinum(2+), as would be determined from a computational analysis.

IsomerRelative Energy (kcal/mol)Pt-N Bond Length (Å)Pt-O Bond Length (Å)O-Pt-O Angle (°)
cis-tetraamminedihydroxy-platinum(2+)0 (Reference)~2.05~2.02~90
trans-tetraamminedihydroxy-platinum(2+)TBD~2.05~2.02180

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations. The relative energy would indicate which isomer is thermodynamically more stable. The bond lengths and angles define the equilibrium geometry of each isomer.

Advanced Coordination Chemistry Principles Applied to Platinum 2+ , Tetraamminedihydroxy

Stereochemistry and Isomerism in Square Planar Platinum(II) Complexes

The square planar geometry common to platinum(II) complexes is a fertile ground for isomerism, a phenomenon where different compounds share the same chemical formula but have different arrangements of atoms.

Geometric (cis-trans) Isomerism: This type of isomerism is prominent in square planar complexes with the general formula [Ma₂b₂], where 'M' is the central metal and 'a' and 'b' are different monodentate ligands. The arrangement of these ligands around the central platinum ion can lead to two distinct geometric isomers.

Cis Isomer: In the cis configuration, the two identical ligands are positioned adjacent to each other, at a 90° angle.

Trans Isomer: In the trans configuration, the two identical ligands are located directly opposite each other, at a 180° angle.

A classic example is diamminedichloroplatinum(II), [Pt(NH₃)₂(Cl)₂]. The cis isomer, known as cisplatin (B142131), is a widely used anticancer drug, whereas the trans isomer is biologically inactive. amazonaws.comdoubtnut.com This highlights the profound impact of stereochemistry on the properties of a complex.

For a hypothetical square planar complex like diamminedihydroxoplatinum(II), [Pt(NH₃)₂(OH)₂], both cis and trans isomers would be possible, as illustrated below. chegg.com

Figure 1: Cis and Trans isomers of [Pt(NH₃)₂(OH)₂].

However, for a complex such as tetraammineplatinum(II), [Pt(NH₃)₄]²⁺, where all four ligands are identical, geometric isomerism is not possible because all possible arrangements of the ligands are superimposable. youtube.com Isomerism would only arise if two or more of the ammine ligands were substituted by other ligands, like hydroxide (B78521) (OH⁻). youtube.comchegg.com

Ligand Field Theory and Crystal Field Theory Interpretations

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) provide models to explain the electronic structure, bonding, and properties of transition metal complexes. dacollege.orgbyjus.com For a platinum(II) ion, which has a d⁸ electron configuration, these theories are crucial for understanding its preference for a square planar geometry.

Crystal Field Splitting in Square Planar Complexes: In CFT, ligands are treated as negative point charges that interact with the metal's d-orbitals. In a square planar arrangement, the ligands approach along the x and y axes. This causes significant electrostatic repulsion with the metal's d-orbitals that lie on these axes, particularly the dₓ²-y² orbital. The d-orbitals that point between the axes (dₓy, dₓz, dᵧz) or along the z-axis (d₂²) experience less repulsion. libretexts.org

This interaction removes the degeneracy of the five d-orbitals, splitting them into distinct energy levels. For a square planar complex, the typical energy ordering of the d-orbitals is: dₓz, dᵧz < d₂² < dₓy < dₓ²-y² libretexts.orgpurdue.edu

The eight d-electrons of the Pt(II) center fill these orbitals from the lowest energy level up. The resulting electron configuration is (dₓz)²(dᵧz)²(d₂²)²(dₓy)². This arrangement, with all electrons paired, explains why square planar d⁸ complexes, including [Pt(NH₃)₄]²⁺, are typically diamagnetic (not attracted to a magnetic field). askfilo.com The large energy gap (Δsp) between the filled dₓy orbital and the empty dₓ²-y² orbital contributes to the high stability of this geometry. libretexts.org

Figure 2: d-orbital splitting diagram for a square planar d⁸ complex like [Pt(NH₃)₄]²⁺.

Thermodynamic Stability and Formation Constants of Related Complexes

Platinum(II) complexes are known for their high thermodynamic stability and kinetic inertness. rsc.org The stability of a complex in solution is quantified by its formation constant (K_f), also known as the stability constant. A larger K_f value indicates a more stable complex. The formation of the tetraammineplatinum(II) ion can be represented by the following equilibrium:

Pt²⁺ + 4NH₃ ⇌ [Pt(NH₃)₄]²⁺

Complex IonLog β₄
[Ni(NH₃)₄]²⁺7.46
[Pd(NH₃)₄]²⁺30.5
[Pt(NH₃)₄]²⁺ 35.2

Data sourced from various compilations of stability constants.

As the data shows, the stability of the tetraammine complex increases significantly down the group from Ni(II) to Pt(II). This trend reflects the increasing covalent character and strength of the metal-ligand bond for the heavier d⁸ metals.

Hydrolysis reactions can lead to the formation of hydroxo complexes. For instance, the aquated form of a platinum ammine complex can undergo deprotonation to form hydroxo species, which can further react to form stable polynuclear complexes.

Role of Non-Covalent Interactions in Crystal Packing and Solution Behavior

While covalent bonds define the primary structure of the [Pt(NH₃)₄]²⁺ ion, weaker non-covalent interactions play a critical role in its behavior in the solid state and in solution. nih.govresearchgate.net These interactions, though individually weak, collectively influence the crystal structure, solubility, and intermolecular recognition.

Hydrogen Bonding: The hydrogen atoms on the coordinated ammonia (B1221849) ligands are acidic and can act as effective hydrogen bond donors. In the crystal lattice of salts like [Pt(NH₃)₄]Cl₂, these N-H groups form extensive hydrogen bonds with the counter-ions (e.g., Cl⁻) and, if present, with solvent molecules of crystallization. researchgate.netresearchgate.net These networks of hydrogen bonds are a major factor in stabilizing the crystal structure. researchgate.netmdpi.com For example, in the structure of [Pt(NH₃)₄]Cl₂, N-H···Cl hydrogen bonds create a three-dimensional framework that holds the ions together. researchgate.net

Other Interactions: In the solid state, square planar complexes can stack on top of each other. This can sometimes lead to weak metal-metal (Pt···Pt) interactions, which can affect the electronic and photophysical properties of the material. nih.gov In solution, the ability of the ammine ligands to form hydrogen bonds with water molecules is crucial for the complex's solubility and solvation dynamics.

Hybridization and Electronic Configuration of Platinum(II) Center

Electronic Configuration: The element Platinum (Pt), with atomic number 78, has an anomalous ground-state electron configuration of [Xe] 4f¹⁴ 5d⁹ 6s¹. wikipedia.orgyoutube.comquora.comenvironmentalchemistry.com When it forms the platinum(II) ion by losing two electrons, they are removed from the highest energy orbitals, resulting in the configuration [Xe] 4f¹⁴ 5d⁸. youtube.comvedantu.com

Hybridization: Valence Bond Theory uses the concept of orbital hybridization to describe the geometry of complexes. For a four-coordinate, square planar complex like [Pt(NH₃)₄]²⁺, the hybridization scheme is determined to be dsp² . askfilo.comnumberanalytics.comvedantu.com

This can be visualized as follows:

The Pt²⁺ ion has an electron configuration of 5d⁸.

In the presence of the four incoming ammonia ligands, the eight d-electrons are paired up in four of the five d-orbitals. This leaves one d-orbital (the high-energy dₓ²-y²) empty. youtube.com

This empty 5dₓ²-y² orbital, along with the 6s orbital and two of the 6p orbitals (6pₓ and 6pᵧ), mix to form four equivalent dsp² hybrid orbitals.

These four hybrid orbitals are arranged in a square planar geometry, each pointing towards a corner of the square.

Each of the four ammonia ligands donates a lone pair of electrons into one of these empty dsp² hybrid orbitals, forming four strong sigma bonds. numberanalytics.comvedantu.com

This dsp² hybridization model successfully accounts for the observed square planar geometry and the diamagnetic nature of the [Pt(NH₃)₄]²⁺ complex. askfilo.comdoubtnut.com

Analytical Methodologies for the Determination of Platinum 2+ , Tetraamminedihydroxy

Chromatographic Separations (e.g., Ion Chromatography, HPLC)

Chromatographic methods are powerful tools for separating and quantifying different platinum species within a sample. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly well-suited for the analysis of ionic and polar compounds like tetraamminedihydroxyplatinum(2+).

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For platinum complexes, reversed-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is polar. nih.govmdpi.compsnnjp.org The separation of platinum compounds can be challenging due to their polarity and potential for poor retention on conventional reversed-phase columns. nih.gov

To overcome these challenges, pre-column derivatization is a common strategy. nih.govajol.info This involves reacting the platinum complexes with a reagent to form more hydrophobic and easily detectable derivatives. For instance, diethyldithiocarbamate (B1195824) has been used as a derivatizing agent for the HPLC analysis of platinum drugs in biological matrices. nih.gov This approach allows for the use of more affordable UV detection and avoids the need for more expensive instrumentation like mass spectrometry. nih.gov Another developed method involves the use of 4-(2-hydroxy-naphthalene-1-ylmethylene)-thiazolidine-2,5-dithione (HNMTD) as a pre-column derivatization reagent for the simultaneous determination of palladium and platinum ions. ajol.info

Ion Chromatography (IC):

Ion chromatography is a specialized form of HPLC that is ideal for the separation of ionic species. osti.govthermofisher.com In IC, an ion-exchange column is used as the stationary phase to separate ions based on their charge and affinity for the column. For the analysis of cationic platinum complexes like tetraamminedihydroxyplatinum(2+), a cation-exchange column would be employed. thermofisher.com Anion exchange chromatography has been successfully used to separate anionic platinum chloro complexes, such as [PtCl₄]²⁻ and [PtCl₆]²⁻. osti.gov The separation selectivity in IC can be finely tuned by adjusting the composition and pH of the eluent, which often contains competing ions to facilitate the elution of the analytes. thermofisher.com

Electrochemical Methods for Platinum(II) Species

Electrochemical methods offer high sensitivity and are well-suited for the detection of electroactive species like platinum(II) complexes. These techniques measure changes in electrical properties (e.g., current, potential) that occur as a result of a redox reaction involving the analyte.

Cyclic voltammetry is a commonly used electrochemical technique to study the redox properties of platinum complexes. acs.orgmdpi.com It can provide information about the stability and reactivity of different oxidation states of platinum. For quantitative analysis, more sensitive techniques like stripping voltammetry are often employed. Adsorptive stripping voltammetry, for example, has been identified as a highly appropriate technique for determining platinum group elements. herts.ac.uk

The development of chemically modified electrodes can enhance the selectivity and sensitivity of electrochemical methods. For instance, nanochannel membranes functionalized with specific ligands like glutathione (B108866) have been used to create electrochemical sensors for the detection of metal ions. mdpi.com While not specifically demonstrated for tetraamminedihydroxyplatinum(2+), this approach highlights the potential for developing tailored sensors for specific platinum species.

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric methods are based on the interaction of the analyte with electromagnetic radiation. These techniques are widely used for the quantification of platinum due to their simplicity, speed, and often high sensitivity.

Spectrophotometry:

UV-Vis spectrophotometry measures the absorption of light by the analyte in the ultraviolet and visible regions of the spectrum. nih.govrsc.org Many platinum(II) complexes, particularly those with aromatic ligands, exhibit characteristic absorption bands that can be used for their quantification. acs.orgnih.govnih.gov For simple aquated or ammine complexes that may have weak absorption, derivatization with a chromogenic reagent can be employed to form a strongly colored complex. For example, o-phenylenediamine (B120857) has been used for the spectrophotometric determination of platinum. scilit.com

A colorimetric strategy has been developed to monitor the reduction of Pt(IV) to Pt(II) by observing the release of a colored molecule, which can be quantified by UV-Vis spectroscopy. rsc.org This principle could potentially be adapted for the determination of Pt(II) species through reactions that lead to a measurable color change.

Fluorometry:

Fluorometric assays are generally more sensitive than spectrophotometric methods. tribioscience.com These assays measure the fluorescence emitted by an analyte after it has been excited by light of a specific wavelength. While tetraamminedihydroxyplatinum(2+) itself is not fluorescent, it can be quantified indirectly. For example, its interaction with a fluorescent molecule could lead to quenching or enhancement of the fluorescence signal, which can be correlated to the platinum concentration. nih.gov The fluorescence quenching of bovine serum albumin by platinum(II) complexes has been used to study their binding interactions and determine association constants. nih.gov

Atomic Spectroscopic Methods (AAS, ICP-AES, ICP-MS) for Elemental Analysis

Atomic spectroscopic methods are the most common and powerful techniques for the determination of the total platinum concentration in a sample, irrespective of its chemical form. These methods involve the atomization of the sample, followed by the measurement of the interaction of the resulting free atoms with radiation.

Atomic Absorption Spectrometry (AAS):

Graphite (B72142) furnace atomic absorption spectrometry (GFAAS or ETAAS) is a highly sensitive technique for determining trace amounts of platinum. nih.govuzh.chjournals.co.za In GFAAS, a small amount of the sample is introduced into a graphite tube, which is then heated to a high temperature to atomize the sample. The absorption of light from a platinum-specific lamp by the free platinum atoms is measured, which is proportional to the concentration of platinum in the sample. nih.govnih.gov This method has been successfully applied to the determination of platinum in biological and environmental samples. uzh.chiaea.org

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES):

In ICP-AES, the sample is introduced into an argon plasma, which has a temperature of 6,000 to 10,000 K. At this temperature, the platinum atoms are excited to higher energy levels. When they return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the platinum concentration. ICP-AES is a robust and versatile technique suitable for a wide range of sample types. herts.ac.ukiaea.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

ICP-MS is the most sensitive of the atomic spectroscopic techniques for platinum analysis. herts.ac.ukiaea.orgrsc.org Similar to ICP-AES, the sample is introduced into an argon plasma, but in this case, the plasma serves to ionize the platinum atoms. The resulting ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS can provide detection limits at the parts-per-trillion (ppt) level or even lower, making it ideal for the analysis of platinum in environmental and biological samples where concentrations are extremely low. rsc.org

Sample Preparation and Matrix Effects in Analytical Measurements

The accuracy and reliability of any analytical measurement are highly dependent on the sample preparation procedure and the management of matrix effects. This is particularly true for the analysis of platinum at trace and ultra-trace levels in complex matrices such as biological fluids, tissues, and environmental samples.

Sample Preparation:

The primary goals of sample preparation are to bring the analyte into a suitable form for analysis (usually a liquid), to remove interfering substances, and to pre-concentrate the analyte if necessary. For the analysis of platinum in biological materials, digestion with strong acids like nitric acid is a common procedure. nih.govnih.gov For environmental samples with complex and heterogeneous matrices, more aggressive digestion methods, such as high-pressure ashing with a mixture of acids, may be required to ensure the complete dissolution of platinum. rsc.org

Care must be taken to avoid contamination during sample preparation, as platinum is often present at very low concentrations. This includes using high-purity reagents and acid-cleaned labware. Memory effects, where traces of platinum from previous highly concentrated samples adsorb to the surfaces of digestion vessels and are released during subsequent analyses, can also be a significant source of error.

Matrix Effects:

The matrix refers to all the components of a sample other than the analyte of interest. These components can interfere with the analytical measurement, leading to inaccurate results. In atomic spectroscopy, matrix effects can be physical (e.g., differences in viscosity affecting sample introduction) or spectral (e.g., overlapping spectral lines from other elements). In chromatographic and electrochemical methods, matrix components can co-elute with the analyte or interfere with the electrode surface, respectively.

To compensate for matrix effects, several strategies can be employed. The use of matrix-matched standards, where the standards are prepared in a solution that closely mimics the sample matrix, is a common approach. The standard addition method, where known amounts of the analyte are added to the sample, can also be used to correct for matrix effects. nih.gov For techniques like ICP-MS, the use of an internal standard can help to correct for instrumental drift and matrix-induced signal suppression or enhancement.

In some cases, separation and pre-concentration steps are necessary to remove the interfering matrix components before analysis. herts.ac.uk For example, fire assay is a classical pre-concentration technique for platinum group elements in geological samples. iaea.org For aqueous samples, solid-phase extraction can be used to isolate the platinum species from the matrix.

Exploration of Non Biological Applications and Material Science Precursors

Use as Precursors for Platinum Nanoparticle Synthesis

Tetraammineplatinum(II) hydroxide (B78521) is a well-established precursor for the synthesis of platinum nanoparticles (PtNPs). nih.govnih.gov These nanoparticles are of great interest due to their high surface-area-to-volume ratio, which makes them highly effective in applications such as catalysis. nih.gov The synthesis of PtNPs from this precursor can be achieved through chemical reduction methods.

In one innovative approach, tetraammineplatinum(II) hydroxide (TPH) has been utilized not just as a platinum source but also as a pore-forming agent in a one-pot synthesis of Pt-nanoparticle-embedded mesoporous materials. acs.orgresearchgate.net This dual functionality allows for the simultaneous creation of a mesoporous support structure and the even distribution of platinum nanoparticles within the pores. For instance, researchers have successfully synthesized Pt-nanoparticle-embedded mesoporous titania/silica (B1680970) (PMTS) and mesoporous silica using this method. acs.orgresearchgate.net The concentration of the TPH precursor can be adjusted to control the final pore diameter of the material, which in turn influences the size of the embedded platinum nanoparticles. researchgate.net

Another method involves the electrostatic adsorption (SEA) of the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, from a tetraammineplatinum(II) hydroxide solution onto carbon-based supports like carbon nanotubes and nanofibers. mdpi.com The pH of the solution is adjusted to optimize the uptake of the cationic platinum complex onto the support material, which is then reduced to form well-dispersed platinum nanoparticles. mdpi.com

The table below summarizes findings from a study on the synthesis of Pt-nanoparticle-embedded mesoporous silica using tetraammineplatinum(II) hydroxide (TPH) as the precursor and pore-forming agent.

TPH Concentration (mol/mol of SiO₂)Resulting Pore Diameter (nm)Resulting Pt Nanoparticle Size (nm)
0.053.2~2.0
0.104.5~2.5
0.206.5~3.0

This table is generated based on data reported in studies on one-pot synthesis of mesoporous Pt/silica. researchgate.net

Role in Thin Film Deposition Techniques (e.g., Chemical Vapor Deposition)

Tetraammineplatinum(II) hydroxide plays a role in the fabrication of platinum thin films, which are essential components in various electronic and catalytic devices. One of the key techniques where this compound is utilized is Chemical Vapor Deposition (CVD). google.com CVD is a process used to produce high-purity, high-performance solid materials, often in the form of thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

The use of tetraammineplatinum(II) hydroxide or related volatile platinum complexes in CVD allows for the creation of thin platinum films for electronic devices. google.com While specific process parameters are often proprietary or application-specific, the principle involves the thermal decomposition of the precursor to deposit a layer of platinum onto a surface. Other platinum precursors are also used in thin film deposition techniques like atomic layer deposition (ALD) and thermionic vacuum arc (TVA) to create platinum-based thin films for applications in nanoelectronics and fuel cells. nih.govcolorado.edu

Potential in Inorganic Material Synthesis and Characterization

The utility of tetraammineplatinum(II) hydroxide extends to the synthesis and characterization of various inorganic materials. As a precursor, it allows for the controlled introduction of platinum into a material's structure. A notable example is the one-pot synthesis of Pt-nanoparticle-embedded mesoporous titania/silica (PMTS). acs.org In this process, the tetraammineplatinum(II) hydroxide precursor is added to a colloidal silica sol, followed by the sol-gel reaction of a titanium precursor. acs.org This results in an amorphous titania/silica nanocomposite with embedded platinum. Upon heat treatment, this transforms into a thermally stable mesoporous material with platinum nanoparticles dispersed throughout. The resulting PMTS material exhibits a high surface area and a narrow pore size distribution. acs.org

The characterization of such materials is crucial for understanding their properties. The decomposition of the Pt(NH₃)₄₂ precursor on a support material like alumina (B75360) has been studied in detail using techniques such as Temperature-Programmed Reduction (TPR), Mass Spectrometry (MS), and X-ray Absorption Fine Structure (XAFS) spectroscopy. acs.org These studies provide insights into the formation of the metal-support interface, which is critical for the material's catalytic activity and stability. acs.org Furthermore, the synthesis of related complexes, such as those with dicarboxylate counter-anions, from tetraammineplatinum(II) precursors has been explored to develop new alternative precursors for supported platinum catalysts. researchgate.net

Applications in Heterogeneous Catalysis (excluding enzyme/biological catalysis)

Tetraammineplatinum(II) hydroxide is a key precursor in the manufacturing of heterogeneous catalysts. umicore.commatthey.com Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are fundamental to many industrial chemical processes, including applications in the automotive industry for catalytic converters and in petrochemical refining. umicore.com

The tetraammineplatinum(II) complex, often in the form of its hydroxide, nitrate (B79036), or chloride salt, is used to impregnate a high-surface-area support material, such as alumina, silica, or carbon. researchgate.netumicore.com Following impregnation, the material is typically dried and then calcined (heated to a high temperature) and/or reduced to decompose the precursor and form small, highly dispersed metallic platinum particles on the support's surface. The absence of chloride in tetraammineplatinum(II) hydroxide and nitrate solutions is particularly advantageous for many catalytic applications, as chloride can act as a poison to the catalyst, reducing its activity and selectivity. asianpubs.org

The stability of tetraammine platinum solutions against dilution, hydrolysis, and precipitation makes them a preferred choice for the synthesis of various types of heterogeneous catalysts. umicore.com For example, Pt/CeO₂ catalysts prepared from tetraammineplatinum(II) hydroxide have been used in the water-gas shift reaction. sigmaaldrich.com

The table below lists various tetraammineplatinum(II) compounds used as precursors for heterogeneous catalysts.

Product NameChemical FormulaFormTypical Application
Tetraammineplatinum(II) hydroxidePt(NH₃)₄₂SolutionSupported catalyst manufacturing matthey.com
Tetraammineplatinum(II) nitratePt(NH₃)₄₂SolutionSupported catalyst manufacturing umicore.com
Tetraammineplatinum(II) chloride[Pt(NH₃)₄]Cl₂SolidSupported catalyst manufacturing umicore.com
Tetraammineplatinum(II) acetatePt(NH₃)₄₂SolutionSupported catalyst manufacturing umicore.com

This table is compiled from information provided by precious metal chemical suppliers. umicore.commatthey.com

Conclusion and Future Research Directions

Summary of Key Findings in Platinum(2+), tetraamminedihydroxy- Research

Research into Platinum(2+), tetraamminedihydroxy- has primarily focused on its synthesis and its role as a precursor for platinum-based catalysts. The compound, with the chemical formula Pt(NH₃)₄₂, is typically prepared in an aqueous solution. A notable synthesis method involves the reaction of tetraammineplatinum(II) chloride with silver(I) oxide to precipitate silver chloride, followed by the removal of the precipitate. google.com To ensure high purity and the sufficient removal of chloride ions, the resulting solution is often treated with an anion exchange resin. google.com

The physical and chemical properties of Platinum(2+), tetraamminedihydroxy- are documented to some extent, largely through commercial suppliers. It is available as a colorless solution or a white to off-white solid when isolated as a hydrate (B1144303). fishersci.sestrem.com The anhydrous compound has a molecular weight of approximately 297.22 g/mol . fishersci.se The hydrated form, often cited as Tetraammineplatinum(II) hydroxide (B78521) hydrate, has a reported melting point of 211 °C, at which it decomposes. sigmaaldrich.comsigmaaldrich.com

Spectroscopic characterization data for the isolated compound is limited. However, X-ray Photoelectron Spectroscopy (XPS) has been used to study the platinum species when adsorbed onto surfaces. For instance, the Pt 4f spectrum of tetraammineplatinum(II) hydroxide adsorbed on a tungsten-titanium (B1601823) alloy surface shows a doublet with Pt 4f₇/₂ and Pt 4f₅/₂ binding energies characteristic of the Pt(II) oxidation state. researchgate.net

The primary application of Platinum(2+), tetraamminedihydroxy- is as a precursor for the synthesis of highly dispersed platinum catalysts. fishersci.se These catalysts are crucial in various industrial chemical reactions. The hydroxide form is particularly advantageous as it does not introduce halide ions, which can be detrimental to catalytic activity in some processes. fishersci.se

Identification of Remaining Knowledge Gaps in Fundamental Chemistry

Despite its utility as a catalyst precursor, there are significant gaps in the fundamental chemical knowledge of Platinum(2+), tetraamminedihydroxy-. A thorough search of the scientific literature reveals a notable absence of a definitive single-crystal X-ray diffraction study. Consequently, precise bond lengths, bond angles, and the detailed solid-state packing arrangement of the ionic constituents remain experimentally unconfirmed.

The thermodynamic properties of Platinum(2+), tetraamminedihydroxy- are also largely unexplored. Key data, including the standard enthalpy of formation, Gibbs free energy of formation, and entropy, have not been experimentally determined or theoretically calculated. This information is crucial for understanding the stability of the compound and for predicting its reactivity in various chemical environments.

Finally, detailed studies on the reactivity of Platinum(2+), tetraamminedihydroxy- beyond its decomposition to form platinum catalysts are scarce. A deeper understanding of its ligand exchange kinetics, acid-base properties, and redox chemistry would open up new possibilities for its application.

Proposed Future Research Avenues for Enhanced Understanding and Non-Biological Applications

To address the identified knowledge gaps and to unlock the full potential of Platinum(2+), tetraamminedihydroxy-, several future research avenues are proposed:

Structural and Spectroscopic Characterization: A primary focus should be on the growth of single crystals of Platinum(2+), tetraamminedihydroxy- hydrate to enable a definitive structural determination by X-ray crystallography. This would provide a foundational understanding of its solid-state chemistry. Comprehensive spectroscopic studies employing a suite of techniques including NMR, IR, Raman, and UV-Vis spectroscopy should be undertaken to build a complete picture of its electronic and molecular structure.

Thermodynamic Investigations: Calorimetric studies to determine the enthalpy of formation and heat capacity are essential. These experimental data, coupled with theoretical calculations using methods like Density Functional Theory (DFT), would provide a robust thermodynamic profile of the compound. Such studies would also offer insights into the energetics of its decomposition and its interactions in solution.

Exploration of Novel Non-Biological Applications: Building on its role as a catalyst precursor, research could be directed towards the synthesis of novel nanostructured platinum catalysts with controlled size and morphology using Platinum(2+), tetraamminedihydroxy- as the starting material. Its potential in atomic layer deposition (ALD) of platinum thin films could also be investigated, given the need for volatile and clean-decomposing precursors. Furthermore, its reactivity could be harnessed for the synthesis of other platinum(II) complexes with potential applications in materials science, for example, as precursors for luminescent materials or in the fabrication of sensors. Recent research has highlighted the interesting photophysical properties of platinum complexes, including aggregation-induced emission, which could be a fruitful area of investigation for derivatives of this compound. rsc.org

By systematically addressing these research areas, a more complete and fundamental understanding of Platinum(2+), tetraamminedihydroxy- can be achieved, paving the way for the development of new and innovative non-biological applications.

Q & A

Q. What are the optimal synthesis parameters for preparing Platinum(2+), tetraamminedihydroxy- with high purity?

  • Methodological Answer : The compound is typically synthesized via ion exchange or wet impregnation. For ion exchange, dissolve tetraammineplatinum(II) chloride in aqueous ammonia (pH ≥ 9) to stabilize the Pt(NH₃)₄²⁺ complex, followed by hydroxide ion exchange . Monitor pH rigorously, as deviations below pH 4–5 during synthesis can lead to incomplete ligand coordination and impurities . Post-synthesis, use vacuum filtration and low-temperature drying (40–60°C) to prevent decomposition. Purity can be verified via ICP-OES (Pt content ≥58%) and FT-IR spectroscopy (NH₃ stretching bands at ~3300 cm⁻¹ and OH⁻ at ~3600 cm⁻¹) .

Q. How can spectroscopic techniques distinguish Platinum(2+), tetraamminedihydroxy- from related platinum ammine complexes?

  • Methodological Answer : Use a combination of:
  • XRD : Compare lattice parameters with reference data (e.g., JCPDS 00-042-1102 for anhydrous forms). Hydrated forms show broader peaks due to variable H₂O content .
  • UV-Vis Spectroscopy : Aqueous solutions exhibit a d-d transition band at ~260 nm (ε ≈ 2000 M⁻¹cm⁻¹) for the [Pt(NH₃)₄(OH)₂]²⁺ complex, distinct from chloride analogs (e.g., [Pt(NH₃)₄Cl₂]²⁺ at ~290 nm) .
  • NMR : ¹⁵N-labeled NH₃ ligands show distinct chemical shifts (−50 to −60 ppm for Pt-bound NH₃) versus free NH₃ .

Advanced Research Questions

Q. How do ligand substitution kinetics in Platinum(2+), tetraamminedihydroxy- influence its catalytic activity in hydrogenation reactions?

  • Methodological Answer : The labile OH⁻ ligands facilitate substitution with substrates (e.g., H₂O, organic acids). Conduct kinetic studies using stopped-flow UV-Vis to monitor ligand exchange rates (k ≈ 10⁻³–10⁻² s⁻¹ at pH 7–9) . Compare catalytic turnover frequencies (TOF) in hydrogenation of acetic acid: Pt(NH₃)₄(OH)₂ shows higher TOF (~0.8 s⁻¹) versus chloride analogs (~0.3 s⁻¹) due to faster H₂ activation at Pt-OH sites . Use EXAFS to confirm coordination changes during catalysis (Pt-O bond elongation from 2.05 Å to 2.15 Å upon H₂ adsorption) .

Q. What mechanisms explain the stability discrepancies of Platinum(2+), tetraamminedihydroxy- under oxidative vs. reductive conditions?

  • Methodological Answer : Under oxidative conditions (H₂O₂, pH > 10), the complex oxidizes to Pt(IV) species (e.g., [Pt(NH₃)₄(OH)₂]⁴⁺), confirmed by XANES edge shifts (+4 eV) . In reductive environments (H₂, 100°C), NH₃ ligands dissociate, forming Pt nanoparticles (2–5 nm diameter). Use TGA-MS to track NH₃ loss (~20% weight loss at 200–250°C) . Stabilize the complex by co-doping with Ni or Sn, which reduce Pt reduction potentials by 0.2–0.3 V .

Q. How does the choice of support material (e.g., silica vs. zeolites) affect the dispersion of Platinum(2+), tetraamminedihydroxy- derived catalysts?

  • Methodological Answer :
  • Silica (e.g., Vulcan VXC-72) : High surface area (223 m²/g) promotes monolayer adsorption via electrostatic interactions (pH-dependent ζ-potential). Achieve 1–2 nm Pt clusters via incipient wetness impregnation .
  • Zeolites (e.g., NH₄-beta) : Ion exchange in acidic media (pH 4–5) yields confined Pt sites within micropores, enhancing shape selectivity in hydroisomerization (e.g., n-heptane conversion ≥88%) .
    Characterize dispersion via CO chemisorption (Pt dispersion ≥70% on zeolites vs. 50% on silica) .

Data Contradiction Analysis

Q. Why do studies report conflicting Pt nanoparticle sizes from the same precursor under identical calcination conditions?

  • Methodological Answer : Discrepancies arise from:
  • Moisture content : Hydrated forms (e.g., Pt(NH₃)₄(OH)₂·xH₂O) decompose explosively above 150°C, causing agglomeration. Use TGA to standardize pre-calcination drying .
  • Impurity ions : Residual Cl⁻ (from chloride precursors) stabilizes smaller nanoparticles (2–3 nm) versus nitrate-derived analogs (4–5 nm) .
  • Gas flow rate : Higher H₂ flow (>50 mL/min) during reduction removes NH₃ faster, limiting sintering .

Tables for Key Data

Property Value Reference
Pt content in anhydrous form58–61% (w/w)
Solubility in water>200 g/L (25°C)
Thermal decomposition onset150°C (hydrated), 250°C (anhydrous)
Catalytic TOF (acetic acid)0.8 s⁻¹

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Platinum(2+), tetraamminedihydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.